4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-(3-nitrophenyl)benzamide
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Overview
Description
4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a furan-2-ylmethyl group, a methylsulfamoyl group, and a 3-nitrophenyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.
Sulfamoylation: The intermediate is then reacted with a sulfonamide derivative to introduce the methylsulfamoyl group.
Coupling with 3-nitrophenylbenzamide: The final step involves coupling the sulfamoylated intermediate with 3-nitrophenylbenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-{(furan-2-yl)methylsulfamoyl}-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamide derivatives depending on the electrophile used.
Scientific Research Applications
4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and nitrophenyl groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{(furan-2-yl)methylsulfamoyl}benzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide.
N-(3-nitrophenyl)-4-{(furan-2-yl)methylsulfamoyl}aniline: Similar structure but with an aniline group instead of the benzamide.
Uniqueness
4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.
Biological Activity
4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that may contribute to its interaction with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The compound's IUPAC name is 4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide, and its molecular formula is C19H17N3O6S. The presence of functional groups such as the furan ring, nitrophenyl group, and sulfamoyl moiety suggests potential for diverse biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The furan and nitrophenyl groups can facilitate non-covalent interactions such as hydrogen bonding and π-π stacking, which are critical for binding affinity and specificity.
Biological Activity
Research indicates that 4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cell lines, possibly through the inhibition of specific enzymes involved in cell proliferation.
- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes, which can be crucial in the treatment of diseases like cancer and bacterial infections.
Case Studies
Several studies have evaluated the biological activity of compounds structurally similar to 4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide:
- Study on Anticancer Activity : A derivative exhibited significant cytotoxicity against leukemia cell lines, with an EC50 value demonstrating potent inhibitory effects on DNA methyltransferases (DNMTs) . This suggests that similar mechanisms could be explored for our compound.
- Antimicrobial Screening : Compounds with similar sulfamoyl groups have been reported to inhibit bacterial growth effectively, indicating that our compound may share this property .
Data Table of Biological Activities
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-21(13-17-6-3-11-28-17)29(26,27)18-9-7-14(8-10-18)19(23)20-15-4-2-5-16(12-15)22(24)25/h2-12H,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIYCTIYPITVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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